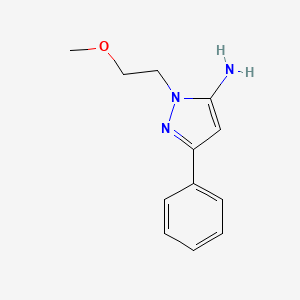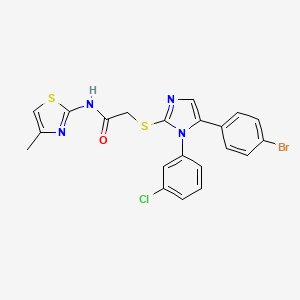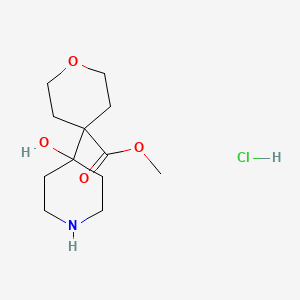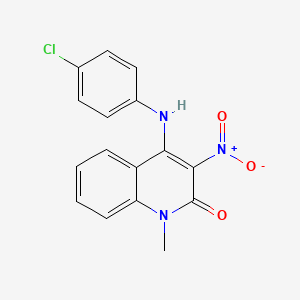
Methyl (3-(benzofuran-2-yl)propyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl (3-(benzofuran-2-yl)propyl)carbamate” is a chemical compound that contains a benzofuran ring . Benzofuran compounds are ubiquitous in nature and have been shown to exhibit various biological activities . This compound is available for purchase for research purposes.
Synthesis Analysis
The synthesis of benzofuran compounds has been a topic of interest in recent years . The key transformations in the total synthesis of these compounds involve copper-mediated and palladium-catalyzed coupling reactions .Molecular Structure Analysis
The molecular structure of “Methyl (3-(benzofuran-2-yl)propyl)carbamate” includes a benzofuran ring, which is a key heterocycle . This ring is installed during the total synthesis of the compound .Chemical Reactions Analysis
Benzofuran compounds undergo various chemical reactions. For instance, they can undergo copper-mediated and palladium-catalyzed coupling reactions . They can also undergo a 5-endo-dig iodocyclization .Applications De Recherche Scientifique
Antibacterial Activity
Furan derivatives, including those containing benzofuran moieties, have shown promising antibacterial properties . Researchers have synthesized novel furan-based compounds and evaluated their efficacy against both gram-positive and gram-negative bacteria. Methyl (3-(benzofuran-2-yl)propyl)carbamate could potentially serve as an antibacterial agent, contributing to the fight against microbial resistance.
Cancer Research
Given the overactive receptor tyrosine kinase (TK) signaling pathway in cancer, inhibiting these receptors remains a potential treatment strategy . Methyl (3-(benzofuran-2-yl)propyl)carbamate might play a role in cancer research by targeting specific pathways associated with tumor growth and progression.
Neuroprotection and Neurodegenerative Diseases
Furans have demonstrated neuroprotective properties . Researchers investigate their potential in mitigating neurodegenerative conditions such as Alzheimer’s and Parkinson’s diseases. Methyl (3-(benzofuran-2-yl)propyl)carbamate might offer insights into neuronal health and disease prevention.
Anti-Inflammatory Effects
Furan compounds exhibit anti-inflammatory activity . Methyl (3-(benzofuran-2-yl)propyl)carbamate could be relevant in modulating inflammatory responses, potentially aiding in conditions like arthritis or autoimmune disorders.
Natural Product Synthesis
Benzofuran derivatives are found in natural products with diverse applications . Researchers explore their synthesis for drug development. Methyl (3-(benzofuran-2-yl)propyl)carbamate may contribute to the creation of novel pharmaceuticals.
Safety and Hazards
While specific safety and hazard information for “Methyl (3-(benzofuran-2-yl)propyl)carbamate” was not found, it’s important to handle all chemicals with care. Always use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Orientations Futures
Benzofuran compounds, including “Methyl (3-(benzofuran-2-yl)propyl)carbamate”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on the development of promising compounds with target therapy potentials and little side effects .
Propriétés
IUPAC Name |
methyl N-[3-(1-benzofuran-2-yl)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-16-13(15)14-8-4-6-11-9-10-5-2-3-7-12(10)17-11/h2-3,5,7,9H,4,6,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAZTFIVRQAMHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCCC1=CC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3-(benzofuran-2-yl)propyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid](/img/structure/B2682865.png)
![4-Chloro-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2682871.png)
![4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2682872.png)
![6-Phenyl-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one](/img/structure/B2682873.png)
![5-(2-fluorophenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione](/img/structure/B2682874.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2682877.png)

![1-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2682879.png)


![2-(4-Chlorophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2682882.png)

